molecular formula C16H20N2 B13951144 Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- CAS No. 53477-27-3

Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)-

Cat. No.: B13951144
CAS No.: 53477-27-3
M. Wt: 240.34 g/mol
InChI Key: JMULIAGRGJQNJJ-UHFFFAOYSA-N
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Description

Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- (CAS: Not explicitly provided in evidence) is a tertiary aromatic amine characterized by a central benzene ring substituted with two dimethylamino groups and a methylene-linked 4-(methylamino)phenyl moiety. This structure confers unique electronic and steric properties, making it relevant in materials science and medicinal chemistry.

Properties

CAS No.

53477-27-3

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-[[4-(dimethylamino)phenyl]methyl]-N-methylaniline

InChI

InChI=1S/C16H20N2/c1-17-15-8-4-13(5-9-15)12-14-6-10-16(11-7-14)18(2)3/h4-11,17H,12H2,1-3H3

InChI Key

JMULIAGRGJQNJJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- generally involves the construction of the benzylamine framework with selective introduction of the N,N-dimethyl and methylamino substituents on the aromatic rings. The key synthetic challenge is the selective functionalization of the benzyl position and the amine groups without generating significant side products.

Reported Synthetic Routes

Reductive Amination Route

One of the most common approaches to synthesize substituted benzylamines such as this compound is through reductive amination of corresponding aldehydes or ketones with amines. For example, 4-(methylamino)benzaldehyde can be reacted with N,N-dimethylaniline or its derivatives under reductive amination conditions to form the target compound.

  • Step 1: Condensation of 4-(methylamino)benzaldehyde with N,N-dimethylaniline forms an imine intermediate.
  • Step 2: Reduction of the imine using a suitable reducing agent such as sodium cyanoborohydride or catalytic hydrogenation yields the desired secondary amine.

This method is supported by analogous syntheses of related compounds where 4-dimethylaminobenzaldehyde and methylamine undergo reductive amination to yield N-methyl-4-(N,N-dimethylamino)benzylamine with good yields (~73%) under mild conditions (0–20 °C) in aqueous acetonitrile solution under inert atmosphere.

Nucleophilic Substitution on Benzyl Halides

Another method involves the nucleophilic substitution of benzyl halides with dimethylamine derivatives. A patent (CN102964256B) describes the preparation of 4-amino-N,N-dimethylbenzylamine via:

  • Step 1: Reaction of p-nitrobenzyl bromide with dimethylamine and triethylamine in an organic solvent, added in controlled batches to limit side reactions.
  • Step 2: Reduction of the resulting 4-nitro-N,N-dimethylbenzylamine with hydrazine hydrate in the presence of trivalent iron salts at 40–80 °C to yield the 4-amino derivative.

This process emphasizes controlling the formation of side impurities such as bis(4-nitrobenzyl)-dimethylammonium bromide and optimizing reaction conditions for high purity and yield, suitable for industrial scale-up.

Coupling Reactions and Schiff Base Formation

The compound can also be synthesized via Schiff base intermediates followed by reduction. Schiff bases derived from N,N-dimethylaniline and substituted benzaldehydes have been synthesized and characterized, showing biological activities and structural diversity. The imine formation is followed by reduction to yield the secondary amine.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Yield & Purity
Reductive Amination 4-(Methylamino)benzaldehyde + N,N-dimethylaniline Sodium cyanoborohydride, aqueous acetonitrile, 0–20 °C, inert atmosphere Mild conditions, good selectivity Requires careful control of pH and atmosphere ~70–75% yield reported
Nucleophilic Substitution + Reduction p-Nitrobenzyl bromide + dimethylamine + triethylamine Hydrazine hydrate, Fe(III) salts, 40–80 °C, organic solvent Industrial scalability, high purity Side reactions need control High purity and yield, industrial scale
Schiff Base Formation + Reduction N,N-dimethylaniline + substituted benzaldehydes Imine formation followed by reduction Versatile, allows structural modifications Multi-step, requires reduction step Moderate to high yields

Detailed Reaction Conditions and Mechanistic Notes

Control of Side Reactions in Nucleophilic Substitution

The patent CN102964256B highlights the importance of controlling the molar ratio of p-nitrobenzyl bromide to dimethylamine to less than 7% in each batch addition to minimize formation of quaternary ammonium salt impurities. The reduction step uses hydrazine hydrate added dropwise at 40–65 °C over 2–5 hours, followed by incubation at 65–80 °C for 3–8 hours to complete the reduction of the nitro group to the amino group.

Reductive Amination Parameters

The reductive amination of 4-(methylamino)benzaldehyde with N,N-dimethylaniline or methylamine typically occurs in aqueous or mixed aqueous-organic solvents such as acetonitrile, under an inert atmosphere to prevent oxidation. Sodium cyanoborohydride is preferred due to its mild reducing properties that selectively reduce imines without affecting other functional groups. Reaction times range from 2 to 6 hours at temperatures from 0 to 20 °C.

Summary of Research Findings

  • The nucleophilic substitution of benzyl halides followed by reduction is a well-optimized industrial process yielding high purity 4-amino-N,N-dimethylbenzylamine derivatives, which are closely related to the target compound.
  • Reductive amination methods offer a flexible laboratory-scale synthesis with moderate to good yields and the ability to introduce various substituents on the benzylamine core.
  • Schiff base intermediates provide an alternative pathway with the possibility of structural diversification and have been studied for their biological activities, supporting the relevance of the synthetic approach.
  • Control of reaction parameters such as temperature, reagent addition rate, and molar ratios is critical to minimizing side reactions and maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound to its corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated or nitro-substituted aromatic compounds.

Scientific Research Applications

Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial or anticancer properties.

    Industry: Utilized in the production of polymers, resins, and as a stabilizer in various chemical formulations.

Mechanism of Action

The mechanism of action of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or interference with DNA replication processes.

Comparison with Similar Compounds

Electronic Properties

  • Target Compound vs. p-I-stilbene/IMPY: The absence of iodine or imidazopyridine in the target compound suggests reduced hydrophobicity and altered Aβ binding affinity compared to p-I-stilbene/IMPY. However, the methylamino group may enhance hydrogen bonding with biomolecules .
  • Comparison with 4,4′-Decylphenyl Derivative : The decyl chain in the latter improves thermal stability (Tₘ > 150°C), whereas the target compound’s smaller substituents may favor solubility in polar solvents .

Biological Activity

Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)-, also known as a derivative of dimethylaniline, has garnered attention for its diverse biological activities. This article explores its chemical properties, synthesis methods, and significant biological effects, particularly in the fields of oncology and antimicrobial research.

  • Molecular Formula : C15_{15}H16_{16}N2_2
  • Molecular Weight : 224.30 g/mol
  • CAS Registry Number : 889-37-2
  • IUPAC Name : N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)aniline

The compound features a dimethylamino group attached to a phenyl group, which plays a crucial role in its biological interactions.

Synthesis Methods

The synthesis of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- can be achieved through various methods, including:

  • Alkylation of Aniline : The compound can be synthesized by alkylating aniline with methyl groups in the presence of acid catalysts.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to form nitro derivatives or reduction to yield different amine derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro tests demonstrated that the compound induces apoptosis in MCF cell lines with an IC50_{50} value of approximately 25.72 ± 3.95 μM. This suggests a significant potential for tumor suppression when tested on tumor-bearing mice .
StudyCell LineIC50_{50} (μM)Effect
Morais et al. (2023)MCF25.72 ± 3.95Induces apoptosis

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

  • Inhibition Zones : In studies examining its antibacterial properties, the compound exhibited notable inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus24
Escherichia coli22

The biological activity of Benzenamine, N,N-dimethyl-4-((4-(methylamino)phenyl)methyl)- is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The dimethylamino group facilitates hydrogen bonding with enzyme active sites, modulating biochemical pathways.
  • Receptor Agonism : The compound exhibits agonistic properties towards specific receptors involved in inflammatory responses and cellular signaling pathways.

Study on Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of derivatives containing this compound structure. The results indicated significant inhibition of inflammatory markers in vivo, supporting its therapeutic potential in inflammatory diseases .

Comparative Analysis with Similar Compounds

Comparative studies with related compounds such as N,N-Dimethylaniline revealed that while both share similar properties, Benzenamine derivatives exhibit enhanced biological activities due to their unique structural modifications.

CompoundBiological ActivityRemarks
N,N-DimethylanilineModerateLess effective compared to derivatives
Benzenamine DerivativeHighSignificant anticancer and antimicrobial activity

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